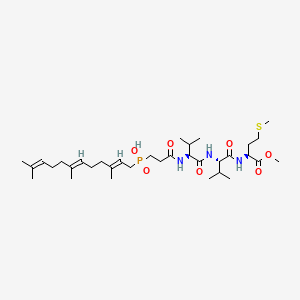

BMS-186511

Description

Propriétés

Formule moléculaire |

C34H60N3O7PS |

|---|---|

Poids moléculaire |

685.9 g/mol |

Nom IUPAC |

[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid |

InChI |

InChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1 |

Clé InChI |

QNNCDQUXVSUVDG-QKFLMABSSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CCP(=O)(C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |

SMILES canonique |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O |

Apparence |

white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

VVM |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMS186511; BMS 186511; BMS-186511. |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Farnesyltransferase Inhibitor BMS-186511: Mechanism of Action and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-186511 is a potent and selective farnesyltransferase (FT) inhibitor with demonstrated anti-cancer activity, particularly against Ras-transformed cells. It is a methyl carboxyl ester prodrug that is intracellularly converted to its active form, BMS-185878, a phosphinate-containing bisubstrate analog. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets and cellular effects. Furthermore, it outlines key experimental protocols for the investigation of this and similar farnesyltransferase inhibitors, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Farnesyltransferase in Oncology

Protein farnesylation is a critical post-translational modification that facilitates the membrane localization and subsequent activation of numerous signaling proteins. This process is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CAAX motif of target proteins.

A key substrate of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell proliferation, survival, and differentiation. By preventing the farnesylation-dependent membrane association of Ras, farnesyltransferase inhibitors (FTIs) represent a rational therapeutic strategy for targeting Ras-driven malignancies.

This compound was developed as a potent and specific inhibitor of FTase, designed to mimic both substrates of the enzyme: farnesyl pyrophosphate and the CAAX tetrapeptide.[1] Its design as a prodrug enhances cell permeability, a limitation observed with its charged active counterpart, BMS-185878.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of farnesyltransferase. As a bisubstrate analog, its active form, BMS-185878, binds to the active site of FTase with high affinity, preventing the farnesylation of key cellular proteins.

Inhibition of p21 Ras Processing and Membrane Localization

The most well-characterized consequence of FTase inhibition by this compound is the disruption of Ras processing.[1] Unfarnesylated Ras proteins are unable to anchor to the inner leaflet of the plasma membrane, a prerequisite for their interaction with downstream effectors. Consequently, this compound treatment leads to the accumulation of unprocessed, cytosolic p21 Ras.[1] This effectively abrogates Ras-mediated signal transduction.

Downstream Effects on Ras Signaling

By inhibiting Ras activation, this compound disrupts multiple downstream signaling cascades crucial for tumorigenesis. The primary pathway affected is the Raf-MEK-ERK (MAPK) pathway, which is a central regulator of cell proliferation.

Cellular Effects

Treatment of Ras-transformed cells with this compound induces a profound phenotypic reversion. The key cellular effects are summarized in the table below.

| Cellular Effect | Description | Reference |

| Selective Growth Inhibition | Pronounced inhibition of both anchorage-dependent and -independent growth of Ras-transformed cells, with minimal effect on untransformed cells.[1] | [1] |

| Morphological Changes | Transformed cells become flattened, less refractile, and exhibit contact-inhibited monolayer growth.[1] | [1] |

| Actin Cytoskeleton Reorganization | The highly diffused actin cytoskeleton characteristic of Ras-transformed cells is reverted to an organized network of stress fibers.[1] | [1] |

It is noteworthy that while both H-Ras and K-Ras transformed cells are affected by this compound, K-Ras transformed cells appear to be less sensitive.[1] This is likely due to the ability of K-Ras to undergo alternative prenylation by geranylgeranyltransferase I when farnesyltransferase is inhibited.

Quantitative Data

| Parameter | Value | Cell Line/System | Comments | Reference |

| Inhibition of Anchorage-Dependent Growth | Micromolar concentrations | Ras-transformed cells | Significant inhibition observed. | [1] |

| Inhibition of Anchorage-Independent Growth | Micromolar concentrations | Ras-transformed cells | Severe curtailment of growth in soft agar (B569324). | [1] |

| Effect on Untransformed Cells | No significant effect on growth | NIH3T3 cells | Demonstrates selectivity for transformed cells. | [1] |

Key Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of farnesyltransferase inhibitors like this compound.

In Vitro Farnesyltransferase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FTase in a cell-free system. A common method involves the use of a radiolabeled farnesyl pyrophosphate.

-

Principle: Measures the transfer of [³H]-farnesyl from [³H]-farnesyl pyrophosphate to a biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM). The reaction mixture is then captured on a streptavidin-coated plate, and the incorporated radioactivity is quantified by scintillation counting.

-

Materials:

-

Recombinant human farnesyltransferase

-

[³H]-Farnesyl pyrophosphate (FPP)

-

Biotinylated peptide substrate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

Streptavidin-coated 96-well plates

-

Scintillation cocktail

-

Microplate scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., BMS-185878) in assay buffer.

-

In a 96-well plate, add the test compound, recombinant FTase, and the biotinylated peptide substrate.

-

Initiate the reaction by adding [³H]-FPP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1% SDS).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated peptide.

-

Wash the plate to remove unincorporated [³H]-FPP.

-

Add scintillation cocktail to each well and measure the radioactivity.

-

Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

-

Western Blot Analysis of p21 Ras Processing

This method is used to assess the inhibition of Ras farnesylation in whole cells by observing the electrophoretic mobility shift of unprocessed Ras.

-

Principle: Unfarnesylated p21 Ras migrates more slowly on an SDS-PAGE gel than its farnesylated counterpart. Western blotting with a Ras-specific antibody can distinguish between the processed and unprocessed forms.

-

Materials:

-

Ras-transformed cell line (e.g., H-Ras transformed NIH3T3 cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-pan-Ras antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate Ras-transformed cells and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and incubate with the primary anti-Ras antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the bands corresponding to processed and unprocessed Ras.

-

Visualization of Actin Cytoskeleton by Rhodamine-Phalloidin (B2604369) Staining

This technique allows for the visualization of changes in the actin cytoskeleton in response to FTI treatment.

-

Principle: Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). When conjugated to a fluorescent dye like rhodamine, it can be used to visualize the actin stress fibers within fixed and permeabilized cells.

-

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Rhodamine-phalloidin solution

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound as described previously.

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Wash with PBS and permeabilize with 0.1% Triton X-100.

-

Wash with PBS and incubate with rhodamine-phalloidin solution in the dark.

-

Wash with PBS to remove unbound phalloidin.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay is the gold standard for assessing cellular transformation and the ability of a compound to reverse this phenotype.

-

Principle: Transformed cells can proliferate without attachment to a solid substrate, forming colonies in a semi-solid medium like soft agar. The number and size of these colonies are indicative of the degree of transformation.

-

Materials:

-

Ras-transformed cells

-

This compound

-

Base agar layer: 0.6% agar in complete growth medium

-

Top agar layer: 0.3% agar in complete growth medium

-

6-well plates

-

Microscope

-

-

Procedure:

-

Prepare the base agar layer in 6-well plates and allow it to solidify.

-

Resuspend Ras-transformed cells in the top agar layer containing various concentrations of this compound.

-

Overlay the cell-containing top agar onto the solidified base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies periodically with fresh medium containing the inhibitor.

-

Stain the colonies (e.g., with crystal violet) and count them under a microscope.

-

Quantify the effect of this compound on colony formation.

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for characterizing a farnesyltransferase inhibitor.

Conclusion

This compound is a well-characterized farnesyltransferase inhibitor that serves as a valuable tool for studying the biological consequences of inhibiting protein prenylation. Its mechanism of action, centered on the blockade of Ras farnesylation and subsequent disruption of downstream signaling, leads to the selective inhibition of transformed cell growth and a reversion of the malignant phenotype. The experimental protocols detailed in this guide provide a robust framework for the investigation of this compound and other novel farnesyltransferase inhibitors, facilitating further research into this important class of anti-cancer agents.

References

The Discovery and Synthesis of BMS-186511: A Technical Guide to a Pioneering Farnesyltransferase Inhibitor

Foreword: This document provides an in-depth technical overview of the farnesyltransferase inhibitor BMS-186511, a significant early example of a bisubstrate analog designed to target the Ras signaling pathway. It is intended for researchers, scientists, and professionals in the field of drug development and oncology. This guide collates available data on its discovery, mechanism of action, biological effects, and the experimental protocols used for its characterization.

Discovery and Rationale

This compound was developed by Bristol-Myers Squibb in the mid-1990s as part of a rational drug design program targeting the enzyme farnesyltransferase (FTase).[1] The primary goal was to inhibit the function of Ras proteins, which are critical signaling nodes frequently mutated in human cancers. For Ras proteins to function, they must be localized to the plasma membrane, a process initiated by the farnesylation of a cysteine residue within a C-terminal "CAAX" motif.[1] By inhibiting FTase, the aim was to prevent Ras membrane association, thereby abrogating its oncogenic signaling.

This compound belongs to a class of "bisubstrate analog" inhibitors. These molecules are designed to mimic the transition state of the two substrates of FTase binding simultaneously: farnesyl pyrophosphate (FPP) and the protein's CAAX tetrapeptide.[1] This approach was intended to yield inhibitors with high potency and specificity.

The direct precursor to this compound is BMS-185878 , a phosphinate-based inhibitor. While potent against the isolated enzyme, BMS-185878 showed poor activity in whole-cell assays. This was attributed to its doubly charged nature (from the phosphinate and carboxylate groups), which limited its ability to cross the cell membrane.[1] To overcome this, this compound was created as the methyl carboxyl ester prodrug of BMS-185878.[1] This masking of the carboxylate charge significantly improved cell permeability, allowing the compound to effectively inhibit Ras processing within intact cells.[1]

A related phosphonate (B1237965) analog, BMS-184467 , was also developed during this program.[1] The comparison between these three compounds provides foundational structure-activity relationship insights.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound or its active form, BMS-185878, is not publicly available in the reviewed scientific literature or patent filings. However, the synthesis of similar farnesyl mimetic phosphonates and bisphosphonates generally involves established organophosphorus chemistry techniques.

Common synthetic strategies for related compounds include:

-

Horner-Wadsworth-Emmons reaction: This olefination reaction can be used to form vinyl phosphonates by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone, such as farnesal.

-

Arbuzov reaction: A classic method for forming carbon-phosphorus bonds, typically by reacting a trialkyl phosphite (B83602) with an alkyl halide.

-

Alkylation of phosphonate anions: The anion of a methylphosphonate (B1257008) or methylenediphosphonate can be generated and subsequently alkylated with a farnesyl-derived electrophile (e.g., farnesyl bromide) to create the core structure.

The final step in the synthesis of this compound from its precursor BMS-185878 would be a standard esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) under acidic conditions.

Mechanism of Action and Signaling Pathway

This compound acts as a potent and specific inhibitor of farnesyltransferase. Its mechanism involves blocking the post-translational modification of key signaling proteins, most notably those in the Ras superfamily (H-Ras, K-Ras, N-Ras).

The Ras Signaling Cascade:

-

Synthesis & Farnesylation: Ras is synthesized in the cytoplasm as a precursor protein. For it to become active, it must undergo a series of post-translational modifications, the first and most critical of which is the covalent attachment of a 15-carbon farnesyl lipid group to a cysteine residue in the C-terminal CAAX box. This reaction is catalyzed by farnesyltransferase (FTase).

-

Membrane Localization: Farnesylation renders the Ras protein hydrophobic, facilitating its translocation to and anchoring in the inner leaflet of the plasma membrane.

-

Activation: At the membrane, Ras cycles between an inactive GDP-bound state and an active GTP-bound state. In response to upstream signals (e.g., from receptor tyrosine kinases like EGFR), guanine (B1146940) nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, activating Ras.

-

Downstream Signaling: GTP-bound Ras recruits and activates a cascade of downstream effector proteins, including the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways relay signals to the nucleus, promoting gene expression that leads to cell proliferation, survival, and differentiation.

-

Inhibition by this compound: By inhibiting FTase, this compound prevents the initial farnesylation step. Unfarnesylated Ras cannot localize to the plasma membrane and remains inactive in the cytosol, thus blocking the entire downstream signaling cascade.[1]

Quantitative Data and Biological Activity

The biological activity of this compound and its related precursor compounds was evaluated through in vitro enzyme assays and whole-cell growth inhibition studies. The data demonstrates the high enzymatic potency of the parent phosphinate and the superior cellular activity of the prodrug.

| Compound | Target/Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |

| BMS-185878 | Farnesyltransferase | In Vitro Enzyme Inhibition | 0.0015 | [1] |

| BMS-184467 | Farnesyltransferase | In Vitro Enzyme Inhibition | 0.006 | [1] |

| This compound | NIH3T3 (H-Ras transformed) | Anchorage-Dependent Growth | 5 | [1] |

| This compound | NIH3T3 (K-Ras transformed) | Anchorage-Dependent Growth | 20 | [1] |

| This compound | NIH3T3 (untransformed) | Anchorage-Dependent Growth | > 50 | [1] |

| This compound | NIH3T3 (H-Ras transformed) | Anchorage-Independent Growth (Soft Agar) | 1 | [1] |

| This compound | NIH3T3 (K-Ras transformed) | Anchorage-Independent Growth (Soft Agar) | 5 | [1] |

Key Observations:

-

Enzymatic Potency: Both the phosphinate (BMS-185878) and phosphonate (BMS-184467) precursors are highly potent inhibitors of isolated farnesyltransferase, with IC₅₀ values in the low nanomolar range.[1]

-

Cellular Activity: The methyl ester prodrug, this compound, effectively inhibits the growth of Ras-transformed cells at low micromolar concentrations.[1]

-

Selectivity: this compound is significantly more potent against Ras-transformed cells compared to untransformed parental cell lines, indicating a selective anti-proliferative effect.[1]

-

Differential Sensitivity: Cells transformed with H-Ras appear to be more sensitive to this compound than those transformed with K-Ras.[1] This may be due to the fact that K-Ras can be alternatively prenylated by geranylgeranyltransferase I, providing an escape mechanism from farnesyltransferase inhibition.

-

Anchorage-Independent Growth: The inhibitor is particularly effective at curtailing anchorage-independent growth in soft agar (B569324), a key characteristic of malignant transformation.[1]

Experimental Protocols

The characterization of this compound involved several key biochemical and cell-based assays. The following sections provide detailed methodologies for these experiments.

In Vitro Farnesyltransferase Inhibition Assay

This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from FPP to a protein substrate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 20 mM KCl, 5 mM DTT.

-

Enzyme: Purified recombinant farnesyltransferase.

-

Substrate 1: [³H]-Farnesyl pyrophosphate ([³H]-FPP).

-

Substrate 2: Recombinant p21-Ras protein.

-

Test Compound: this compound (or precursors) dissolved in DMSO and serially diluted.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine assay buffer, a fixed concentration of FTase enzyme, and varying concentrations of the test inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature to allow for binding.

-

-

Initiation of Reaction:

-

Add p21-Ras protein and [³H]-FPP to the mixture to start the reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding an equal volume of 1 M HCl in ethanol.

-

Precipitate the protein by adding 6% trichloroacetic acid (TCA).

-

Collect the precipitated, farnesylated [³H]-Ras protein on a glass fiber filter by vacuum filtration.

-

Wash the filter extensively with 2% TCA to remove unincorporated [³H]-FPP.

-

-

Quantification:

-

Place the dried filter in a scintillation vial with scintillation cocktail.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to a DMSO vehicle control and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.

-

p21-Ras Processing Assay (Western Blot)

This whole-cell assay determines if an inhibitor can block the farnesylation of Ras, which causes a characteristic shift in its electrophoretic mobility.

Methodology:

-

Cell Culture and Treatment:

-

Culture Ras-transformed cells (e.g., NIH3T3-H-Ras) to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A high percentage acrylamide (B121943) gel (e.g., 15%) is recommended to resolve the small mobility shift.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for Ras (e.g., pan-Ras antibody) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot. Unprocessed (unfarnesylated) Ras will migrate slower than the processed (farnesylated) form. The appearance of the upper band and disappearance of the lower band indicates effective inhibition of FTase.

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of a compound to inhibit a key hallmark of cancer: the ability of cells to grow without being attached to a solid surface.

Methodology:

-

Prepare Base Agar Layer:

-

Prepare a 0.5-0.6% agar solution in complete culture medium.

-

Pipette this solution into the bottom of 6-well plates and allow it to solidify at room temperature.

-

-

Prepare Cell Layer:

-

Trypsinize and count the cells to be tested.

-

Prepare a cell suspension in complete culture medium.

-

Mix the cell suspension with a warm (approx. 40°C) 0.3-0.4% agar solution to achieve a final cell density of 5,000-10,000 cells per well.

-

Add the desired concentration of this compound or vehicle control to this mixture.

-

-

Plating and Incubation:

-

Carefully pipette the cell/agar mixture on top of the solidified base layer.

-

Allow the top layer to solidify at room temperature before moving the plates to a 37°C, 5% CO₂ incubator.

-

-

Feeding and Monitoring:

-

Feed the cells weekly by adding a small volume of complete medium containing the appropriate concentration of the inhibitor on top of the agar.

-

Incubate for 2-3 weeks, or until colonies are visible in the control wells.

-

-

Quantification:

-

Stain the colonies with a solution of crystal violet or a similar stain.

-

Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of >50 cells.

-

Calculate the percent inhibition of colony formation compared to the vehicle control.

-

Conclusion

This compound stands as a seminal compound in the development of farnesyltransferase inhibitors. Its design as a cell-permeable prodrug of a potent phosphinate-based bisubstrate analog successfully translated high enzymatic potency into effective cellular activity. The data generated from its preclinical evaluation confirmed that inhibiting the farnesylation of Ras is a viable strategy for selectively targeting cancer cells driven by this oncogene. While farnesyltransferase inhibitors as a class have faced challenges in clinical development, the foundational research on compounds like this compound provided critical insights into the complexities of Ras signaling and laid the groundwork for future targeted cancer therapies.

References

Unveiling the Primary Target of BMS-186511: A Technical Guide

For Immediate Release

BMS-186511 is a potent and specific inhibitor of Farnesyltransferase (FT) , a key enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that are often dysregulated in cancer.

Executive Summary

This compound is a methyl carboxyl ester prodrug of the phosphinate-containing bisubstrate analog, BMS-185878. As a prodrug, this compound exhibits improved cell permeability, where it is then hydrolyzed to its active form, BMS-185878, which directly inhibits Farnesyltransferase. This inhibition disrupts the farnesylation of Ras and other proteins, leading to the suppression of the transformed phenotype in cancer cells. The primary mechanism of action involves the competitive inhibition of FT, preventing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the C-terminal CAAX motif of target proteins.

Quantitative Data Summary

| Compound | Target | Inhibitory Activity | Assay Type | Reference |

| This compound | Farnesyltransferase (in whole cells) | Effective at micromolar concentrations | Inhibition of Ras processing, Anchorage-independent growth | [Manne et al., 1995][1] |

Signaling Pathway

The inhibition of Farnesyltransferase by this compound directly impacts the Ras signaling cascade, a critical pathway in cell proliferation, differentiation, and survival.

Caption: The Ras signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments that established the primary target and cellular effects of this compound are provided below.

In Vitro Farnesyltransferase Activity Assay (Radiolabel-based)

This assay measures the enzymatic activity of FT by quantifying the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) onto a substrate protein, such as Ras.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Enzyme and Substrate Preparation: Purified recombinant Farnesyltransferase and a Ras protein substrate are prepared in the reaction buffer.

-

Inhibitor Preparation: A dilution series of the test compound (e.g., BMS-185878, the active form of this compound) is prepared.

-

Reaction Initiation: The reaction is initiated by adding [³H]FPP to the mixture containing the enzyme, Ras substrate, and the inhibitor.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Precipitation: The reaction is stopped by the addition of a stop solution (e.g., cold trichloroacetic acid, TCA). The protein is allowed to precipitate on ice.

-

Filtration and Washing: The precipitated protein is collected by vacuum filtration onto glass fiber filters. The filters are washed to remove unincorporated [³H]FPP.

-

Quantification: The radioactivity retained on the filters, corresponding to the farnesylated Ras, is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Inhibition of p21Ras Processing in Whole Cells

This cellular assay assesses the ability of a compound to inhibit the farnesylation of Ras proteins within a cellular context, which results in a change in the electrophoretic mobility of the protein.

Methodology:

-

Cell Culture and Treatment: Ras-transformed cells (e.g., NIH 3T3 cells transformed with an oncogenic H-Ras) are cultured to sub-confluency. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a high-percentage acrylamide (B121943) gel to resolve the farnesylated (processed) and unfarnesylated (unprocessed) forms of Ras. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for Ras. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The appearance of a slower-migrating band corresponding to the unprocessed, unfarnesylated Ras protein in the this compound-treated samples indicates inhibition of farnesyltransferase.

Caption: Experimental workflow for the p21Ras processing assay.

Anchorage-Independent Growth (Soft Agar) Assay

This assay is a hallmark of cellular transformation and is used to determine the ability of a compound to revert the transformed phenotype, as demonstrated by the inhibition of colony formation in a semi-solid medium.

Methodology:

-

Preparation of Agar (B569324) Layers:

-

Base Layer: A solution of low-melting-point agarose (B213101) (e.g., 0.6-1.2%) in cell culture medium is prepared and solidified in the bottom of a 6-well plate or other culture dish.

-

Top Layer: A single-cell suspension of Ras-transformed cells is mixed with a lower concentration of low-melting-point agarose (e.g., 0.3-0.7%) in culture medium.

-

-

Cell Seeding: The cell-agarose mixture is overlaid onto the solidified base layer.

-

Compound Treatment: The culture medium containing various concentrations of this compound is added on top of the solidified cell layer. The medium is replenished periodically (e.g., every 3-4 days).

-

Incubation: The plates are incubated at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, or until colonies are visible in the control wells.

-

Colony Staining and Counting: The colonies are stained with a vital stain (e.g., Crystal Violet or MTT) and counted using a microscope or a colony counter.

-

Data Analysis: The number and size of colonies in the treated wells are compared to the untreated control wells to determine the extent of inhibition of anchorage-independent growth.

References

BMS-186511 and Neurofibromatosis Type 1: A Technical Guide to Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the farnesyltransferase inhibitor BMS-186511 and its role in preclinical research for Neurofibromatosis Type 1 (NF1). It details the underlying molecular rationale, key experimental findings, and detailed protocols for relevant assays.

Introduction: The Rationale for Targeting Farnesyltransferase in NF1

Neurofibromatosis Type 1 (NF1) is an autosomal dominant genetic disorder caused by mutations in the NF1 gene, which encodes the protein neurofibromin.[1] Neurofibromin acts as a tumor suppressor by functioning as a GTPase-activating protein (GAP) that negatively regulates the Ras family of small GTPases. In healthy cells, neurofibromin accelerates the conversion of active Ras-GTP to its inactive Ras-GDP state, effectively turning off pro-growth signaling.

Loss-of-function mutations in NF1 lead to diminished or absent neurofibromin activity. This results in the accumulation of constitutively active Ras-GTP, which drives uncontrolled cellular proliferation and survival through the hyperactivation of downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. This aberrant signaling is a primary driver of tumor formation in NF1, including the development of malignant peripheral nerve sheath tumors (MPNSTs).[1]

For Ras proteins to function, they must undergo a series of post-translational modifications that anchor them to the inner surface of the plasma membrane. The initial and critical step in this process is farnesylation—the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue in the C-terminal CAAX motif of Ras. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[2]

Inhibiting FTase presents a rational therapeutic strategy for NF1. By preventing Ras farnesylation, farnesyltransferase inhibitors (FTIs) can block its localization to the cell membrane, thereby disrupting downstream signaling and mitigating the effects of neurofibromin deficiency. This compound is a potent, cell-permeable FTI developed to investigate this therapeutic hypothesis.[3]

This compound: A Bisubstrate Analogue Inhibitor

This compound is the methyl carboxyl ester prodrug of BMS-185878. It was designed as a bisubstrate analogue inhibitor, incorporating structural features of both of FTase's natural substrates: farnesyl pyrophosphate (FPP) and the CAAX tetrapeptide of Ras.[3] This design allows it to potently and specifically inhibit the enzyme. Upon entering the cell, the ester is cleaved, releasing the active inhibitor. Studies have shown that this compound specifically inhibits FTase without significantly affecting the closely related enzyme geranylgeranyltransferase I (GGTase I).

Signaling Pathways and Mechanism of Action

The core molecular defect in NF1 tumors is the overactivation of Ras. This compound intervenes at a critical upstream step required for Ras function.

Ras Farnesylation and Inhibition

The diagram below illustrates the post-translational modification of Ras and the intervention point for this compound.

References

- 1. Synergistic Suppression of NF1 Malignant Peripheral Nerve Sheath Tumor Cell Growth in Culture and Orthotopic Xenografts by Combinational Treatment with Statin and Prodrug Farnesyltransferase Inhibitor PAMAM G4 Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-1166: A Small Molecule Inhibitor of the PD-1/PD-L1 Pathway in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of BMS-1166, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. Due to the limited publicly available preclinical data on BMS-186511, this document focuses on the more extensively characterized compound, BMS-1166, to illustrate the preclinical evaluation of a Bristol Myers Squibb oncology asset.

BMS-1166 has been investigated for its potential in cancer immunotherapy, with a primary mechanism centered on disrupting the immunosuppressive signaling cascade initiated by the PD-1/PD-L1 axis. This guide will delve into the quantitative data from these studies, the detailed experimental methodologies employed, and the key signaling pathways affected by BMS-1166.

Quantitative Preclinical Data for BMS-1166

The following tables summarize the key quantitative findings from in vitro preclinical evaluations of BMS-1166 and its targeted delivery formulation, BMS-T7.

Table 1: In Vitro Potency and Cytotoxicity of BMS-1166

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC₅₀ | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | Isolated Proteins | [1][2][3][4] |

| IC₅₀ | 276 nM | Cell-Based Assay (Jurkat/CHO co-culture) | Jurkat (PD-1 expressing), CHO (PD-L1 expressing) | [5] |

| IC₅₀ | 28.77 µM | Cytotoxicity Assay (MTT) | MDA-MB-231 (Human Breast Cancer) | [6] |

| EC₅₀ | 40.5 µM | Unspecific Toxicity Assay | Not specified | [7] |

Table 2: Physicochemical and Pharmacokinetic Properties of BMS-T7 (BMS-1166-loaded Micelles)

| Parameter | Value | Method | Reference |

| Average Diameter (Empty Micelles) | 54.62 ± 2.28 nm | Dynamic Light Scattering | [6] |

| Average Diameter (Drug-loaded Micelles) | 60.22 ± 2.56 nm | Dynamic Light Scattering | [6] |

| Encapsulation Efficiency | 83.89 ± 5.59% | High-Performance Liquid Chromatography | [6] |

| Release Half-life | 48 hours | In Vitro Release Study | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical assessment of BMS-1166.

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is utilized to determine the direct binding affinity of BMS-1166 to the PD-L1 protein and its ability to inhibit the PD-1/PD-L1 interaction.

-

Principle: The assay measures the fluorescence resonance energy transfer between a donor fluorophore conjugated to one binding partner (e.g., anti-tag antibody) and an acceptor fluorophore on the other binding partner. Inhibition of the protein-protein interaction by a small molecule like BMS-1166 leads to a decrease in the HTRF signal.

-

Protocol Outline:

-

Recombinant human PD-1 and PD-L1 proteins are used.

-

One of the proteins is typically tagged (e.g., with a His-tag) and the other is biotinylated.

-

The tagged protein is incubated with a lanthanide-labeled antibody (donor), and the biotinylated protein is incubated with a streptavidin-conjugated acceptor fluorophore.

-

BMS-1166 at varying concentrations is added to the mixture.

-

The reaction is incubated to allow for binding to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader at two wavelengths (one for the donor and one for the acceptor).

-

The ratio of the acceptor to donor fluorescence is calculated, and IC₅₀ values are determined from the dose-response curve.

-

Cellular Co-culture Assays for T-cell Activation

These assays assess the functional consequence of PD-1/PD-L1 blockade by BMS-1166 in a cellular context.

-

Principle: Co-culturing T-cells (expressing PD-1) with cancer cells (expressing PD-L1) leads to T-cell exhaustion. The addition of a PD-1/PD-L1 inhibitor should restore T-cell activation, which can be measured through various readouts.

-

Protocol Outline (using Jurkat and MDA-MB-231 cells):

-

Human breast cancer MDA-MB-231 cells (PD-L1 positive) are seeded in a culture plate.

-

Jurkat T-cells (PD-1 positive) are added to the MDA-MB-231 cells.

-

BMS-1166 is added to the co-culture at various concentrations.

-

The co-culture is incubated for a specified period (e.g., 72 hours).

-

T-cell activation is assessed by measuring:

-

Cytokine production (e.g., IL-2): Supernatants are collected and analyzed by ELISA.

-

T-cell proliferation: Assessed by assays such as CFSE staining or BrdU incorporation.

-

Apoptosis: T-cell apoptosis can be measured by flow cytometry using Annexin V and propidium (B1200493) iodide staining.[6]

-

Reporter Gene Expression: Jurkat cells can be engineered with a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT).[2]

-

-

Western Blotting for PD-L1 Glycosylation and Cellular Localization

This technique is used to investigate the effect of BMS-1166 on the post-translational modification and trafficking of the PD-L1 protein.[2][8]

-

Principle: Western blotting allows for the detection of specific proteins in a sample and can reveal changes in protein size due to modifications like glycosylation.

-

Protocol Outline:

-

Cancer cells (e.g., PC9) are treated with BMS-1166 or a control (e.g., DMSO).

-

Whole-cell lysates are prepared.

-

For glycosylation analysis, lysates can be treated with enzymes like PNGase F (to remove N-linked glycans) or Endo H (to remove high-mannose and some hybrid N-linked glycans, indicative of ER-resident proteins).[2]

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for PD-L1.

-

A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized. A shift in the molecular weight of PD-L1 upon BMS-1166 treatment, especially in relation to enzymatic digestion, indicates an effect on glycosylation.

-

Immunocytochemical Staining for Subcellular Localization

This method visualizes the location of PD-L1 within the cell.

-

Principle: Fluorescently labeled antibodies are used to detect the PD-L1 protein in fixed and permeabilized cells. Co-staining with markers for specific organelles (e.g., the endoplasmic reticulum) can reveal changes in protein localization.[2]

-

Protocol Outline:

-

Cells are grown on coverslips and treated with BMS-1166 or a control.

-

Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Cells are incubated with a primary antibody against PD-L1 and a marker for the endoplasmic reticulum (e.g., anti-Calnexin).

-

Fluorescently labeled secondary antibodies are used for detection.

-

Coverslips are mounted, and images are acquired using a fluorescence microscope. Co-localization of PD-L1 with the ER marker would support the hypothesis that BMS-1166 traps PD-L1 in the ER.

-

Signaling Pathways and Mechanisms of Action

The preclinical studies of BMS-1166 have elucidated a multi-faceted mechanism of action that goes beyond simple competitive inhibition of the PD-1/PD-L1 interaction.

Primary Mechanism: Inhibition of PD-1/PD-L1 Interaction

BMS-1166 directly binds to PD-L1, inducing its dimerization and sterically hindering its interaction with the PD-1 receptor on T-cells.[1][4] This blockade prevents the delivery of the inhibitory signal to the T-cell, thereby restoring its anti-tumor activity.

Caption: Inhibition of the PD-1/PD-L1 interaction by BMS-1166.

Secondary Mechanism: Disruption of PD-L1 Trafficking

A significant finding from preclinical studies is that BMS-1166 interferes with the post-translational modification of PD-L1. Specifically, it partially and specifically inhibits the glycosylation of PD-L1 in the endoplasmic reticulum (ER).[2][8][9][] This under-glycosylated form of PD-L1 is unable to be transported to the Golgi apparatus for further maturation and subsequent expression on the cell surface.[2][8][] This leads to the accumulation of immature PD-L1 within the ER, effectively reducing the amount of functional PD-L1 on the tumor cell surface available to engage with PD-1.

Caption: BMS-1166 disrupts PD-L1 glycosylation and trafficking.

Experimental Workflow for Evaluating BMS-1166

The preclinical evaluation of a compound like BMS-1166 follows a logical progression from target binding to cellular function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

The Farnesyltransferase Inhibitor BMS-186511: A Technical Guide to its Effects on the Ras Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of the Ras family of small GTPases. By preventing the farnesylation of Ras proteins, this compound effectively blocks their localization to the plasma membrane, a prerequisite for their activation and downstream signaling. This targeted inhibition disrupts the oncogenic Ras signaling cascade, leading to a reduction in cell proliferation and transformation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on Ras-transformed cells, detailed experimental protocols for its evaluation, and a visualization of its impact on the Ras signaling pathway.

Introduction: Targeting the Ras Signaling Pathway

The Ras proteins (H-Ras, K-Ras, and N-Ras) are key molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. In their active, GTP-bound state, Ras proteins recruit and activate a cascade of downstream effector proteins, most notably the Raf-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras and uncontrolled cell growth.

The function of Ras proteins is critically dependent on a series of post-translational modifications, initiated by the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue at the C-terminus. This reaction is catalyzed by the enzyme farnesyltransferase (FT). Farnesylation increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane where it can interact with its effectors.

Farnesyltransferase inhibitors (FTIs) represent a therapeutic strategy aimed at disrupting this crucial first step in Ras processing. This compound is a bisubstrate analog inhibitor of FT, designed to mimic both farnesyl pyrophosphate and the C-terminal CAAX motif of Ras. As a methyl carboxyl ester prodrug of its active form, BMS-185878, this compound exhibits improved cell permeability.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of farnesyltransferase, preventing the transfer of the farnesyl group to the cysteine residue of Ras proteins. This inhibition leads to the accumulation of unprocessed, unfarnesylated Ras in the cytoplasm.[1] Without the farnesyl anchor, Ras cannot localize to the cell membrane and is therefore unable to be activated and engage its downstream signaling partners. The result is a blockade of the entire Ras signaling cascade.[2]

Quantitative Data on the Efficacy of this compound

| Compound | Target | IC50 Value |

| BMS-214662 | H-Ras Farnesylation | 1.3 nM |

| BMS-214662 | K-Ras Farnesylation | 8.4 nM |

Table 1: IC50 values for the farnesyltransferase inhibitor BMS-214662. This data is provided as a reference for the potency of this class of compounds.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the inhibition of farnesyltransferase by measuring the incorporation of a radiolabeled farnesyl group into a biotinylated peptide substrate.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

[³H]-farnesyl pyrophosphate ([³H]FPP)

-

Biotinylated peptide substrate (e.g., Biotin-GCVLS)

-

This compound (or its active form)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

-

Stop Solution: 50 mM EDTA in assay buffer

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each well of the microplate, add the this compound dilution and the FTase enzyme.

-

Initiate the reaction by adding a mixture of [³H]FPP and the biotinylated peptide substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding the stop solution.

-

Add the streptavidin-coated SPA beads to each well and incubate for at least 30 minutes at room temperature to allow for the capture of the biotinylated peptide.

-

Measure the signal using a microplate scintillation counter. The amount of light emitted is proportional to the amount of radiolabeled peptide bound to the beads, and thus to the activity of the FTase enzyme.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Farnesylation Inhibition in Whole Cells

This method assesses the efficacy of this compound in a cellular context by detecting the electrophoretic mobility shift of a farnesylated biomarker protein, such as HDJ-2. Unfarnesylated proteins migrate slower on an SDS-PAGE gel than their farnesylated counterparts.

Materials:

-

Ras-transformed cell line (e.g., H-Ras transformed NIH 3T3 cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against HDJ-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture the Ras-transformed cells and treat with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with the primary antibody against HDJ-2.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The appearance of a slower-migrating band corresponding to unfarnesylated HDJ-2 indicates successful inhibition of farnesyltransferase by this compound.

Analysis of Downstream Ras Signaling

To determine the effect of this compound on the downstream signaling pathways, the phosphorylation status of key effector proteins such as ERK and AKT can be analyzed by Western blot.

Procedure:

-

Following treatment of Ras-transformed cells with this compound as described above, prepare cell lysates.

-

Perform Western blotting as described, using primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT).

-

To ensure equal protein loading, the membranes should also be probed with antibodies against total ERK and total AKT.

-

A reduction in the levels of p-ERK and p-AKT in this compound-treated cells compared to untreated controls would indicate successful inhibition of the Ras signaling pathway.[3]

Visualizations

Caption: The Ras signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the effects of this compound.

Conclusion

This compound is a valuable research tool for studying the biological consequences of farnesyltransferase inhibition and its impact on the Ras signaling pathway. Its ability to block Ras processing and subsequent downstream signaling provides a clear mechanism for its anti-proliferative effects in Ras-transformed cells. The experimental protocols outlined in this guide offer a robust framework for the in vitro and cellular characterization of this compound and other farnesyltransferase inhibitors. Further investigation into the specific quantitative effects of this compound and its differential activity against various Ras isoforms will continue to enhance our understanding of its therapeutic potential.

References

- 1. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of anchorage-independent growth of tumor cells by IT-62-B, a new anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of BMS-186511: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-186511 is a rationally designed bisubstrate analogue inhibitor of farnesyltransferase (FT). It functions as a methyl ester prodrug, which, upon cellular uptake, is converted to its active form, BMS-185878. By targeting farnesyltransferase, this compound disrupts a critical post-translational modification required for the function of several key signaling proteins, most notably the Ras family of small GTPases. This targeted inhibition leads to the suppression of oncogenic signaling pathways, making this compound a compound of interest in cancer research. This document provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory effects, the underlying mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its active counterpart, BMS-185878, along with related farnesyltransferase inhibitors for comparative purposes.

Table 1: Farnesyltransferase Inhibition

| Compound | Target | Assay Type | IC50 Value | Source |

| BMS-185878 (Active form of this compound) | Farnesyltransferase | In vitro enzymatic assay | Potent inhibitor (specific value not cited) | [1] |

| BMS-184467 (Phosphonate analog) | Farnesyltransferase | In vitro enzymatic assay | Potent inhibitor (specific value not cited) | [1] |

| BMS-214662 | H-Ras Farnesylation | Cellular Assay | 1.3 nM | [2] |

| BMS-214662 | K-Ras Farnesylation | Cellular Assay | 8.4 nM | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Transformation Driver | Assay Type | Effect | Concentration | Source |

| Ras-transformed NIH3T3 cells | H-Ras or K-Ras | Anchorage-dependent growth | Pronounced inhibition | Micromolar concentrations | [1] |

| Ras-transformed NIH3T3 cells | H-Ras or K-Ras | Anchorage-independent growth (Soft Agar) | Severely curtailed | Micromolar concentrations | [1] |

| Malignant schwannoma cells (ST88-14) | NF1 mutation | Soft Agar (B569324) Growth | Loss of ability to grow | Not specified | [3] |

| Untransformed NIH3T3 cells | - | Anchorage-dependent growth | No significant effect | Not specified | [1] |

Mechanism of Action: Inhibition of Farnesyltransferase and Downstream Ras Signaling

This compound exerts its biological effects by inhibiting the enzyme farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This process, known as farnesylation, is essential for the proper subcellular localization and function of these proteins.

A primary target of farnesyltransferase is the Ras protein. Once farnesylated, Ras translocates to the plasma membrane, where it can be activated and subsequently initiate downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation, differentiation, and survival.

By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras. Unfarnesylated Ras remains in the cytosol in an inactive state, thereby blocking the activation of the MAPK pathway and other Ras-dependent signaling events. This disruption of oncogenic signaling ultimately leads to the observed anti-proliferative and phenotypic reversion effects in Ras-transformed cells.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the activity of this compound are provided below.

In Vitro Farnesyltransferase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of farnesyltransferase in a cell-free system.

Principle: The assay quantifies the transfer of a radiolabeled or fluorescently tagged farnesyl pyrophosphate to a model substrate peptide (e.g., a peptide containing a CAAX box motif) by purified farnesyltransferase. Inhibition of the enzyme results in a decreased incorporation of the label into the peptide.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, ZnCl2, and DTT.

-

Enzyme and Substrate Addition: To the reaction buffer, add purified recombinant farnesyltransferase, the acceptor peptide substrate, and [³H]farnesyl pyrophosphate.

-

Inhibitor Incubation: Add varying concentrations of this compound (or its active form, BMS-185878) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by acid precipitation).

-

Quantification: Separate the labeled peptide from the unincorporated labeled farnesyl pyrophosphate using a filter-binding assay or scintillation proximity assay.

-

Data Analysis: Determine the amount of radioactivity incorporated into the peptide for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Ras Processing and Farnesylation Assay (Western Blot)

This cell-based assay determines the ability of this compound to inhibit the farnesylation of Ras within intact cells.

Principle: Unfarnesylated Ras precursors exhibit a slightly slower electrophoretic mobility on SDS-PAGE gels compared to their mature, farnesylated counterparts. Western blotting with a Ras-specific antibody can distinguish between these two forms.

Protocol:

-

Cell Culture and Treatment: Culture Ras-transformed cells (e.g., NIH3T3-Ras) to sub-confluency. Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Ras (e.g., pan-Ras or an isoform-specific antibody). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Compare the electrophoretic mobility of the Ras bands in the treated samples to the control. An upward shift in the Ras band indicates an accumulation of the unprocessed, unfarnesylated form.

Anchorage-Independent Growth Assay (Soft Agar Colony Formation)

This assay assesses the ability of a compound to inhibit the anchorage-independent growth of transformed cells, a hallmark of tumorigenicity.

Protocol:

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in cell culture medium in 6-well plates and allow it to solidify.

-

Cell Suspension: Harvest transformed cells and resuspend them in a 0.3-0.4% top agar solution in culture medium containing various concentrations of this compound.

-

Plating: Carefully layer the cell-containing top agar onto the solidified base agar.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with medium containing the inhibitor periodically.

-

Colony Staining and Counting: Stain the colonies with a solution such as crystal violet and count the number of colonies in each well using a microscope.

-

Data Analysis: Calculate the percentage of colony formation inhibition for each concentration of this compound relative to the vehicle control.

Cytoskeletal Organization Assay (Actin Staining)

This assay is used to observe changes in cell morphology and the organization of the actin cytoskeleton following treatment with this compound.

Protocol:

-

Cell Seeding and Treatment: Seed Ras-transformed cells on glass coverslips and allow them to adhere. Treat the cells with this compound or a vehicle control for 24-48 hours.

-

Fixation and Permeabilization: Fix the cells with a solution of paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

-

Actin Staining: Stain the actin filaments with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., FITC-phalloidin).

-

Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Observe and document the changes in cell morphology and the organization of the actin stress fibers. Ras-transformed cells typically exhibit a rounded morphology with disorganized actin, while treatment with this compound can induce a flattened phenotype with more organized actin stress fibers.[1]

Conclusion

This compound is a potent and specific inhibitor of farnesyltransferase that demonstrates significant in vitro activity against Ras-transformed cells. Its mechanism of action, involving the disruption of Ras farnesylation and subsequent downstream signaling, leads to the inhibition of cell proliferation, a reduction in anchorage-independent growth, and a reversion of the transformed phenotype. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other farnesyltransferase inhibitors in preclinical research settings. Further studies to precisely quantify the IC50 of this compound against purified farnesyltransferase and in various cancer cell lines will be valuable for its continued development.

References

In-Depth Technical Guide: BMS-186511 for Malignant Peripheral Nerve Sheath Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive and often chemoresistant soft-tissue sarcomas that can arise sporadically or in individuals with Neurofibromatosis type 1 (NF1). A key driver of MPNST pathogenesis is the hyperactivation of the Ras signaling pathway, frequently due to the loss of the tumor suppressor neurofibromin, a negative regulator of Ras. This has led to the investigation of farnesyltransferase inhibitors (FTIs) as a potential therapeutic strategy. BMS-186511 is a bisubstrate analogue inhibitor of farnesyltransferase (FTase) that has demonstrated preclinical activity against MPNST cell lines. This guide provides a comprehensive overview of the available technical information on this compound for the treatment of MPNSTs.

Core Concepts: Mechanism of Action

This compound functions as a competitive inhibitor of farnesyltransferase, a crucial enzyme in the post-translational modification of Ras proteins. Farnesylation, the attachment of a farnesyl group to the C-terminus of Ras, is essential for its localization to the plasma membrane, a prerequisite for its signal-transducing activities. By blocking this process, this compound prevents Ras from reaching its site of action, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and malignant transformation. Studies have shown that this compound is specific for farnesyltransferase and does not significantly inhibit the closely related enzyme, geranylgeranyltransferase I[1].

Preclinical Data on this compound in MPNST

The primary preclinical research on this compound in the context of MPNST was conducted on the human NF1-derived malignant schwannoma cell line, ST88-14. The findings from this seminal study are summarized below.

Qualitative Effects on MPNST Cells

Treatment of ST88-14 cells with this compound resulted in a notable phenotypic reversion. The malignant cells, which typically exhibit a refractile and piled-up morphology, became flat and nonrefractile upon exposure to the compound. Furthermore, the treated cells displayed contact inhibition, a characteristic of normal cells where proliferation ceases upon cell-to-cell contact, which is lost in cancer cells[1].

Inhibition of Anchorage-Independent Growth

A hallmark of transformed cells is their ability to grow in an anchorage-independent manner. The effect of this compound on this malignant characteristic was assessed using a soft agar (B569324) colony formation assay. The study demonstrated that this compound inhibited the ability of ST88-14 cells to form colonies in soft agar in a concentration-dependent manner[1].

Quantitative Data

Due to the limited availability of the full-text primary literature, specific quantitative data for this compound, such as IC50 values for cell proliferation and colony formation, are not publicly accessible. However, to provide a representative understanding of the potency of farnesyltransferase inhibitors in MPNST, the following table summarizes data for other FTIs that have been tested against MPNST cell lines.

| Farnesyltransferase Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |

| Tipifarnib | Multiple MPNST cell lines | Cell Viability | IC50 | Variable, with some lines showing sensitivity | [2] |

| Lonafarnib | NF1-related MPNST cells | Proliferation | IC50 | Generally in the micromolar range | [3] |

| IG-2 (prodrug FTI) + Lovastatin | ST88-14 | Colony Formation | Inhibition | Synergistic inhibition at low concentrations | [3] |

Experimental Protocols

Detailed experimental protocols from the original this compound study are not available. However, based on the described experiments, the following are detailed, generalized methodologies for the key assays used to evaluate the efficacy of farnesyltransferase inhibitors against MPNST cells.

Soft Agar Colony Formation Assay

This assay is considered the gold standard for assessing anchorage-independent growth, a hallmark of cellular transformation.

Materials:

-

Base Agar (e.g., 0.6% Noble Agar in complete culture medium)

-

Top Agar (e.g., 0.3% Noble Agar in complete culture medium)

-

MPNST cell line (e.g., ST88-14)

-

This compound or other test compounds

-

6-well culture plates

-

Incubator (37°C, 5% CO2)

-

Microscope for colony counting

-

Crystal Violet staining solution (optional)

Procedure:

-

Preparation of Base Layer:

-

Melt the base agar and cool to 42°C.

-

Mix the agar with an equal volume of 2x complete culture medium pre-warmed to 42°C.

-

Pipette 1.5 mL of the mixture into each well of a 6-well plate.

-

Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.

-

-

Preparation of Cell Layer:

-

Trypsinize and count the MPNST cells. Resuspend the cells in complete culture medium at a concentration of 2 x 10^4 cells/mL.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Melt the top agar and cool to 42°C.

-

In separate tubes for each condition (vehicle control and different concentrations of this compound), mix the cell suspension with the drug dilution and the top agar. The final cell density should be around 5,000 cells per well.

-

Immediately pipette 1.5 mL of the cell/agar/drug mixture on top of the solidified base layer.

-

-

Incubation and Analysis:

-

Allow the top layer to solidify at room temperature for 30 minutes.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

-

Feed the cells twice a week by adding 200 µL of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar.

-

After the incubation period, count the number of colonies larger than a predefined size (e.g., 50 µm in diameter) using a microscope.

-

Optionally, stain the colonies with Crystal Violet for better visualization and documentation.

-

Ras Membrane Association Assay

This assay determines whether the farnesyltransferase inhibitor prevents the localization of Ras to the cell membrane.

Materials:

-

MPNST cell line (e.g., ST88-14)

-

This compound or other test compounds

-

Subcellular fractionation buffer kit

-

Protease and phosphatase inhibitors

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against Ras

-

Antibodies against membrane (e.g., Na+/K+ ATPase) and cytosolic (e.g., GAPDH) markers

-

Secondary antibodies

Procedure:

-

Cell Treatment:

-

Culture ST88-14 cells to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

-

Subcellular Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Perform subcellular fractionation according to the manufacturer's protocol to separate the cytosolic and membrane fractions. This typically involves sequential centrifugation steps.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cytosolic and membrane fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against Ras to detect its presence in each fraction.

-

Also, probe for a membrane marker and a cytosolic marker to confirm the purity of the fractions.

-

Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

A decrease in the amount of Ras in the membrane fraction and a corresponding increase in the cytosolic fraction in this compound-treated cells would indicate effective inhibition of farnesylation.

-

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for this compound.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for the preclinical evaluation of a farnesyltransferase inhibitor like this compound in MPNST.

Conclusion

This compound has demonstrated promising preclinical activity against malignant peripheral nerve sheath tumor cells by effectively inhibiting farnesyltransferase and consequently blocking the pro-oncogenic Ras signaling pathway. The available data indicates that this compound can reverse malignant phenotypes and inhibit anchorage-independent growth. While specific quantitative data for this compound remains limited in the public domain, the information presented in this guide, including representative data from other FTIs and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals interested in this therapeutic strategy for MPNST. Further investigation into the efficacy and safety of this compound and other farnesyltransferase inhibitors in more advanced preclinical models and clinical settings is warranted.

References

- 1. Polo-like kinase 1 as a therapeutic target for malignant peripheral nerve sheath tumors (MPNST) and schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53 modulates kinase inhibitor resistance and lineage plasticity in NF1-related MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Suppression of NF1 Malignant Peripheral Nerve Sheath Tumor Cell Growth in Culture and Orthotopic Xenografts by Combinational Treatment with Statin and Prodrug Farnesyltransferase Inhibitor PAMAM G4 Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of structure and activity: A deep dive into BMS-186511 analogues and farnesyltransferase inhibition

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of farnesyltransferase inhibitors, with a focus on the class of compounds to which BMS-186511 belongs. This document details the crucial molecular interactions that govern inhibitory activity, provides in-depth experimental protocols for assessing compound efficacy, and visually maps the pertinent biological pathways and laboratory workflows.

Introduction: Targeting a Key Oncogenic Pathway